

Application Note: HPLC Analysis of 4-Methyl-3-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

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Introduction

4-Methyl-3-sulfamoylbenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality and purity of raw materials, monitoring reaction progress, and assessing the stability of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of **4-Methyl-3-sulfamoylbenzoic acid**. The method is adapted from established procedures for structurally similar compounds, such as 4-Chloro-3-sulfamoylbenzoic acid, and is suitable for routine quality control and research applications.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of **4-Methyl-3-sulfamoylbenzoic acid**.

Materials and Reagents

- **4-Methyl-3-sulfamoylbenzoic acid** reference standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (analytical grade)
- Water (HPLC grade or Milli-Q)

Equipment

- HPLC system equipped with a UV detector
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Autosampler vials

Preparation of Solutions

Mobile Phase Preparation (Acidic Conditions)

An acidic mobile phase is recommended to ensure the protonation of the carboxylic acid and sulfamoyl groups, leading to better retention and peak shape in reversed-phase chromatography.^[2]

- Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to approximately 2.5 with phosphoric acid.
- Organic Phase: Use HPLC-grade acetonitrile or methanol.

- Mobile Phase: A mixture of the acidic aqueous buffer and the organic solvent. The exact ratio should be optimized for the specific column and system but a starting point of 70:30 (v/v) aqueous to organic phase is recommended.[2]

Standard Solution Preparation

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of **4-Methyl-3-sulfamoylbenzoic acid** reference standard and dissolve it in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
- Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).[2]

Sample Preparation

The sample preparation will depend on the matrix. For bulk drug substance:

- Accurately weigh a known amount of the sample.
- Dissolve the sample in the mobile phase to a concentration within the calibration range.
- Filter the solution through a 0.45 μ m syringe filter into an autosampler vial.

Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC analysis.

Optimization may be required based on the specific instrument and column used.

Parameter	Recommended Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Isocratic: 20 mM KH ₂ PO ₄ (pH 2.5) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Ambient or controlled at 25 °C
Detection Wavelength	UV at 235 nm[3]

Data Presentation: Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following table outlines key validation parameters that should be assessed. The acceptance criteria provided are typical for pharmaceutical analysis.

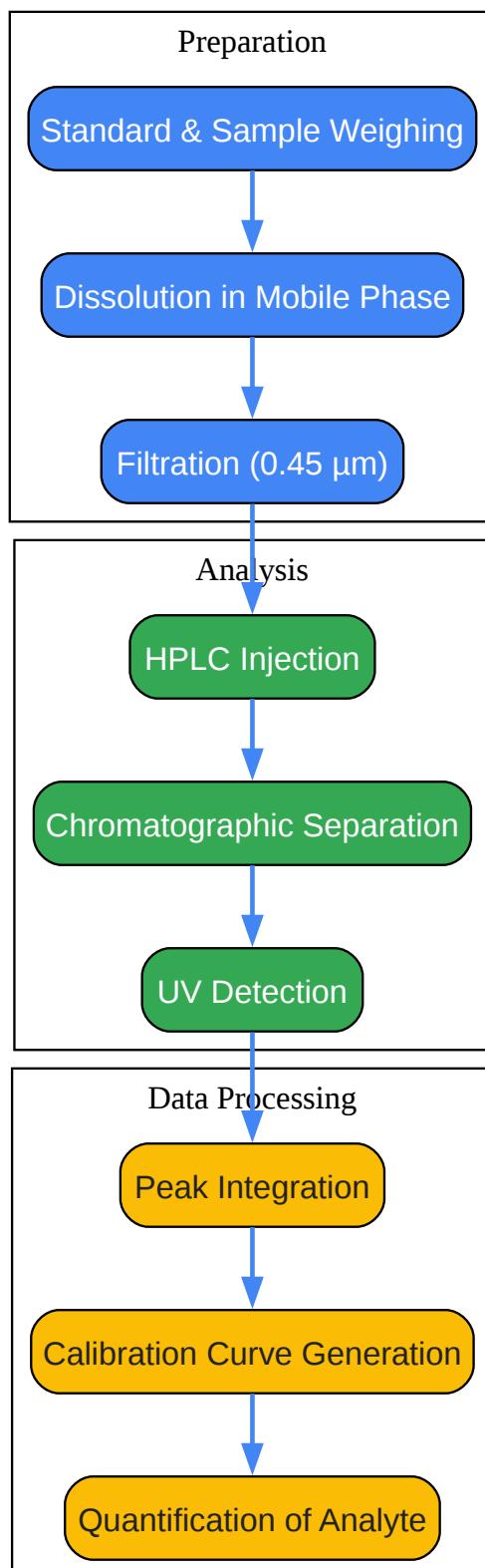
Validation Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for 4-Methyl-3-sulfamoylbenzoic acid should be well-resolved from any impurities or matrix components.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) ≥ 0.999
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.	Typically 80% to 120% of the test concentration.
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery of 98.0% to 102.0% for the analyte.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.	Repeatability (intra-day precision): $RSD \leq 2.0\%$ Intermediate Precision (inter-day precision): $RSD \leq 2.0\%$
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Signal-to-noise ratio of 10:1

suitable precision and accuracy.

Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature.
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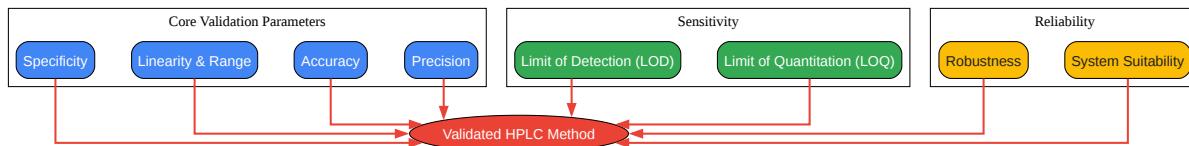
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of **4-Methyl-3-sulfamoylbenzoic acid**.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationship of method validation parameters.

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